molecular formula C14H16N6 B10786203 6-(2-amino-6-propan-2-ylpyrimidin-4-yl)-1H-indazol-3-amine

6-(2-amino-6-propan-2-ylpyrimidin-4-yl)-1H-indazol-3-amine

Cat. No.: B10786203
M. Wt: 268.32 g/mol
InChI Key: VBJULRMRDQBSIN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GSK2250882 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the indazole core, followed by the introduction of the amino group at the 3-position. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the indazole ring. Industrial production methods may involve optimization of these conditions to improve yield and scalability .

Chemical Reactions Analysis

GSK2250882 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group at the 3-position can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

GSK2250882 exerts its effects by inhibiting the activity of the serine/threonine kinase STK17A. The compound binds to the active site of the kinase, preventing its phosphorylation activity. This inhibition disrupts the signaling pathways involved in cell proliferation and apoptosis, leading to reduced tumor growth and increased cell death in cancer cells .

Comparison with Similar Compounds

GSK2250882 is part of the 3-aminoindazole family, which includes other compounds such as GSK2283293 and GKS2298859. These compounds share a similar core structure but differ in their substituents and stereochemistry. GSK2250882 is unique in its specific inhibitory activity against STK17A, while other compounds in the family may target different kinases or exhibit varying degrees of potency .

Similar Compounds

  • GSK2283293
  • GKS2298859
  • JNK-IN-7

These compounds have been studied for their potential as kinase inhibitors and their applications in cancer research and therapy .

Properties

Molecular Formula

C14H16N6

Molecular Weight

268.32 g/mol

IUPAC Name

6-(2-amino-6-propan-2-ylpyrimidin-4-yl)-1H-indazol-3-amine

InChI

InChI=1S/C14H16N6/c1-7(2)10-6-11(18-14(16)17-10)8-3-4-9-12(5-8)19-20-13(9)15/h3-7H,1-2H3,(H3,15,19,20)(H2,16,17,18)

InChI Key

VBJULRMRDQBSIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1)C2=CC3=C(C=C2)C(=NN3)N)N

Origin of Product

United States

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